2,6-difluoro-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Anti-Inflammatory and Analgesic Applications
A study on celecoxib derivatives, including sulfonamides with pyrazolyl benzenesulfonamide moieties, revealed potential anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain, suggesting these compounds may be developed into therapeutic agents (Ş. Küçükgüzel et al., 2013).
Anticancer and Antimicrobial Properties
Various synthesized benzenesulfonamide derivatives have shown promise in anticancer and antimicrobial activities. For instance, specific derivatives demonstrated inhibitory effects on carbonic anhydrase I and II, important for tumor cell proliferation control, and displayed significant antimicrobial activity against a variety of pathogens (H. Gul et al., 2016).
Enzyme Inhibition for Therapeutic Targeting
The inhibitory effects of benzenesulfonamide derivatives on enzymes such as cyclooxygenase-2 (COX-2) and carbonic anhydrases (CAs) have been extensively studied, indicating their potential as selective inhibitors for therapeutic purposes. For example, derivatives have been synthesized to selectively inhibit COX-2, offering insights into designing new anti-inflammatory drugs with reduced side effects (M. Pal et al., 2003).
Herbicidal Activity
Research into N-(2-pyrazolin-1-ylformyl) benzenesulfonamides has unveiled a group of compounds with significant herbicidal activity, specifically post-emergence activity on dicotyledonous weed species, suggesting a potential application in agriculture (J. Eussen et al., 1990).
Molecular Docking and Design
Studies involving molecular docking and design have identified sulfonamide derivatives with the potential for inhibiting acetylcholinesterase and carbonic anhydrase enzymes, indicating applications in treating diseases like glaucoma, epilepsy, and Alzheimer's disease (C. Yamali et al., 2020).
Properties
IUPAC Name |
2,6-difluoro-N-[2-(4-phenylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O2S/c18-15-7-4-8-16(19)17(15)25(23,24)21-9-10-22-12-14(11-20-22)13-5-2-1-3-6-13/h1-8,11-12,21H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERRIBMOGSDOBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)CCNS(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.